molecular formula C17H15ClFNO B4503465 2-(2-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine

2-(2-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine

Cat. No.: B4503465
M. Wt: 303.8 g/mol
InChI Key: JHEOXUNIERIJJR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C17H15ClFNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0826200 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent pH Sensor Development

One study focused on the design and synthesis of a heteroatom-containing organic fluorophore, demonstrating its utility as a fluorescent pH sensor due to its aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This research highlights the potential of similar compounds in developing novel sensors for pH and chemosensing applications in both liquid and solid states, emphasizing their significance in analytical chemistry and environmental monitoring (Yang et al., 2013).

Advanced Material Synthesis

Another study illustrated the synthesis, characterization, and reactivity of novel heterocycle-based molecules, showcasing their potential in non-linear optics through hyperpolarizability calculations and stability assessments. This research underlines the importance of such compounds in creating advanced materials with specific optical properties, contributing to the development of new technologies in photonics and electronics (Murthy et al., 2017).

Catalysis and Reaction Mechanisms

Further research demonstrated the microwave-assisted fluorination of acylpyrroles, leading to the synthesis of novel fluorinated compounds. This methodology offers a valuable tool in synthetic chemistry, enabling the efficient introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Troegel & Lindel, 2012).

High-Performance Polymers

Another application involves the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. This study is significant for the development of materials with exceptional optical and thermomechanical properties, suitable for applications in aerospace, electronics, and optoelectronics (Tapaswi et al., 2015).

Properties

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-8-2-1-7-14(15)16-9-4-10-20(16)17(21)12-5-3-6-13(19)11-12/h1-3,5-8,11,16H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEOXUNIERIJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.